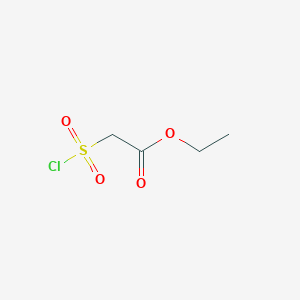
3,5-Dichloro-2,4,6-trimethoxypyridine
Übersicht
Beschreibung
3,5-Dichloro-2,4,6-trimethoxypyridine (DCTMP) is a nitrogenous aromatic compound . It has gained significant attention in recent research due to its potential use in various applications.
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-2,4,6-trimethoxypyridine is C8H9Cl2NO3. It has an average mass of 238.068 Da and a monoisotopic mass of 236.995956 Da .
Physical And Chemical Properties Analysis
3,5-Dichloro-2,4,6-trimethoxypyridine has a density of 1.3±0.1 g/cm3, a boiling point of 278.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 122.1±25.9 °C. Its index of refraction is 1.519, and it has a molar refractivity of 54.2±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Functionalization and Reactivity
Selective Functionalization : Dichloropyridines like 3,5-Dichloro-2,4,6-trimethoxypyridine show interesting reactivity patterns. For instance, different dichloropyridines demonstrate selective deprotonation and subsequent functionalization at specific positions when treated with certain reagents, suggesting potential for tailored chemical synthesis (Marzi, Bigi, & Schlosser, 2001).
Regioselective Addition : The addition of compounds like mesitol to dichloropyridines can be controlled by the choice of catalyst and solvent, indicating applications in precise synthetic processes (Ruggeri et al., 2008).
Synthesis Optimization : Research has been conducted on optimizing the synthetic technology of similar compounds like 3,5-dichloro-2,6-difluoropyridin-4-amine, with findings showing improvements in yield and process simplicity, which can be relevant to the synthesis of related dichloropyridines (Li Sheng-song, 2010).
Catalysis and Ligands
- Ligand for Catalysis : Compounds like 2,4,6-Trimethoxypyridine, which share structural similarities with 3,5-Dichloro-2,4,6-trimethoxypyridine, have been identified as efficient ligands in catalysis, particularly in ortho-C-H amination reactions. This suggests potential applications in catalytic processes (Zhu et al., 2015).
Molecular Structure and Analysis
- Vibrational Spectra Analysis : Studies on closely related compounds like 3,5-dichloro-2,4,6-trifluoropyridine have used techniques like FTIR and FT-Raman spectra, supported by density functional theory calculations, for molecular structure analysis. This highlights potential analytical applications for similar dichloropyridine compounds (Krishnakumar & Xavier, 2005).
Eigenschaften
IUPAC Name |
3,5-dichloro-2,4,6-trimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO3/c1-12-6-4(9)7(13-2)11-8(14-3)5(6)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOVNWWCSXCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485209 | |
| Record name | 3,5-DICHLORO-2,4,6-TRIMETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,4,6-trimethoxypyridine | |
CAS RN |
2412-97-7 | |
| Record name | 3,5-DICHLORO-2,4,6-TRIMETHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)
![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)






